3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol
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Overview
Description
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C11H16BrN3O3S and a molecular weight of 350.23 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling , and pinacol boronic esters for protodeboronation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of piperidine derivatives, which are important in the pharmaceutical industry for designing drugs . Additionally, it is used in the preparation of complex heterocyclic systems with relevance in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol can be compared with other similar compounds, such as piperidine derivatives and pyrazoles . These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, piperidine derivatives are widely used in drug design, while pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H16BrN3O3S |
---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H16BrN3O3S/c1-2-14-3-5-15(6-4-14)19(17,18)10-8-13-7-9(12)11(10)16/h7-8H,2-6H2,1H3,(H,13,16) |
InChI Key |
QLCBDNKACDWJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origin of Product |
United States |
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